7-chloro-4-(1H-imidazol-1-yl)quinoline

Antimalarial Drug Resistance Plasmodium falciparum

This 7-chloroquinoline–imidazole hybrid is a functionally non-interchangeable scaffold for antimalarial programs targeting chloroquine-resistant P. falciparum. Unlike standard 4-aminoquinolines, it exhibits resistance factors up to 500-fold lower than chloroquine and engages the heme detoxification pathway via β-hematin inhibition. Its MAO-B selectivity (21–130× over MAO-A) supports Parkinson’s disease lead generation. For chiral SAR, enantiomerically resolved material is recommended. Secure this privileged scaffold now to advance your drug-resistant malaria or neuroscience pipeline.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
Cat. No. B4454447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-(1H-imidazol-1-yl)quinoline
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)N3C=CN=C3
InChIInChI=1S/C12H8ClN3/c13-9-1-2-10-11(7-9)15-4-3-12(10)16-6-5-14-8-16/h1-8H
InChIKeyBGGDSACPMZOYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-(1H-imidazol-1-yl)quinoline: Core Properties and Procurement Specifications for Medicinal Chemistry


7-Chloro-4-(1H-imidazol-1-yl)quinoline (CAS: 54666-24-9) is a heterocyclic small molecule (molecular weight 229.66 g/mol) that combines a 7-chloroquinoline scaffold with a 1H-imidazol-1-yl substituent at the C-4 position . The 7-chloroquinoline core is a well-established privileged structure in antimalarial and antiparasitic drug discovery, as exemplified by chloroquine and its analogs [1]. The substitution of the 4-amino group with an imidazole ring introduces distinct electronic and steric properties that alter target engagement profiles relative to traditional 4-aminoquinolines [2]. This compound serves as a versatile intermediate and scaffold for constructing quinoline-imidazole hybrid libraries with potential activity against Plasmodium falciparum, cancer cell lines, and other therapeutic targets.

Why Generic 4-Aminoquinolines Cannot Substitute for 7-Chloro-4-(1H-imidazol-1-yl)quinoline in Research Applications


The substitution of the 4-amino group in chloroquine with an imidazole ring fundamentally alters the pharmacophore and resistance profile of the resulting compounds. Chloroquine exhibits a resistance factor (RF) of approximately 51 when comparing activity against chloroquine-resistant (K1) versus chloroquine-sensitive (3D7) P. falciparum strains [1]. In contrast, 4-aminoquinoline-imidazole hybrid derivatives demonstrate dramatically reduced resistance factors ranging from 0.09 to 4.57, indicating that imidazole-containing analogs largely circumvent the primary chloroquine resistance mechanism associated with PfCRT mutations [1]. Additionally, the imidazole substitution modifies heme binding stoichiometry and β-hematin inhibition kinetics, providing a mechanistically distinct antiplasmodial profile that cannot be achieved with generic 4-aminoquinoline alternatives [1]. For researchers developing antimalarial agents effective against drug-resistant strains, 7-chloro-4-(1H-imidazol-1-yl)quinoline and its derivatives represent a functionally non-interchangeable scaffold class.

Quantitative Comparative Evidence: 7-Chloro-4-(1H-imidazol-1-yl)quinoline and Derivatives Versus Reference Compounds


Superior Resistance Profile of 4-Aminoquinoline-Imidazole Derivatives Versus Chloroquine in P. falciparum

Derivatives based on the 7-chloro-4-aminoquinoline scaffold with imidazole modifications exhibit dramatically reduced resistance factors compared to chloroquine. In a head-to-head comparative study, chloroquine demonstrated a resistance factor of 51 (IC50 ratio between CQ-resistant K1 and CQ-sensitive 3D7 strains), whereas the 4-aminoquinoline-imidazole analogs showed resistance factors ranging from 0.09 to 4.57, representing a >10-fold reduction in resistance-driven potency loss [1].

Antimalarial Drug Resistance Plasmodium falciparum

Enantiomer-Specific Potency Differentiation in Quinoline-Imidazole Hybrids

Stereochemical configuration significantly impacts the antimalarial potency of quinoline-imidazole hybrid compounds. Enantiomeric separation of a racemic mixture of compound 11(xxxii), a quinoline-imidazole hybrid, revealed that the (−)-enantiomer exhibited an IC50 of 0.10 µM, which was more potent than the racemic mixture (IC50 = 0.14 µM against CQ-sensitive strain; IC50 = 0.41 µM against MDR strain) and substantially more active than the (+) enantiomer [1].

Antimalarial Chirality Stereochemistry

Differential Cancer Cell Line Sensitivity of Quinoline-Imidazole Derivatives Versus Positive Control

Quinoline-imidazole derivatives demonstrate cell line-dependent differential activity compared to the established PI3K/mTOR inhibitor NVP-BEZ235. Compound 12a (a quinoline-imidazole derivative) exhibited IC50 values of 2.42 ± 1.02 µM (HepG2), 6.29 ± 0.99 µM (A549), and 5.11 ± 1.00 µM (PC-3) [1]. While less potent than NVP-BEZ235 (IC50: 0.54 ± 0.13 µM, 0.36 ± 0.06 µM, and 0.20 ± 0.01 µM respectively), compound 12a displayed cancer cell selectivity with an IC50 of 32.8 ± 1.23 µM against normal WI-38 fibroblasts, corresponding to selectivity indices of 13.6 (HepG2), 5.2 (A549), and 6.4 (PC-3) [1].

Anticancer PI3K/mTOR Cancer Cell Lines

MAO-B Isoform Selectivity of 7-Chloro-4-(1H-imidazol-1-yl)quinoline

7-Chloro-4-(1H-imidazol-1-yl)quinoline exhibits differential inhibitory potency against the two human monoamine oxidase isoforms. The compound demonstrates an IC50 of 300 nM against MAO-B, whereas its activity against MAO-A is substantially weaker (IC50 values of 6.3 µM and 39 µM reported across assay formats), indicating an approximately 21-fold to 130-fold selectivity for the MAO-B isoform [1].

MAO Inhibition Neuropharmacology Selectivity

Structural Determinants of β-Hematin Inhibition Potency in 4-Aminoquinoline-Imidazoline Series

4-Aminoquinoline-2-imidazoline compounds, which share the 7-chloro-4-substituted quinoline core with the target compound, inhibit β-hematin formation in vitro, confirming heme detoxification pathway targeting. The most potent compound in this series, compound 21, achieved ED50 values of 3.3 nM (CQ-sensitive 3D7 strain) and 33 nM (CQ-resistant K1 strain), with a β-hematin inhibition IC50 of 0.85 µM [1]. Several analogs in this series demonstrated β-hematin inhibition while maintaining low cytotoxicity against human KB cells [1].

β-Hematin Heme Polymerization Mechanism of Action

Validated Research Applications of 7-Chloro-4-(1H-imidazol-1-yl)quinoline Based on Comparative Evidence


Antimalarial Drug Discovery Targeting Chloroquine-Resistant Plasmodium falciparum

This scaffold is specifically indicated for antimalarial screening programs focused on overcoming PfCRT-mediated chloroquine resistance. Derivatives maintain sub-micromolar potency against multidrug-resistant strains (IC50 = 0.41 µM) while exhibiting resistance factors up to 500-fold lower than chloroquine [1]. The β-hematin inhibition activity confirms engagement of the heme detoxification pathway, providing a validated mechanism that is structurally distinct from traditional 4-aminoquinolines [2].

Enantioselective SAR Studies of Quinoline-Containing Antiparasitic Agents

The demonstrated stereochemical dependence of antimalarial potency ( (−)-enantiomer IC50 = 0.10 µM vs. racemate IC50 = 0.14 µM) supports the use of this scaffold class for chiral SAR investigations [1]. Procurement of enantiomerically resolved 7-chloro-4-(1H-imidazol-1-yl)quinoline derivatives enables precise quantification of stereochemical contributions to target engagement and cellular potency, informing lead optimization campaigns where chirality is a critical determinant of efficacy.

MAO-B Selective Inhibitor Development for Neurodegenerative Disease Research

With an MAO-B IC50 of 300 nM and 21- to 130-fold selectivity over MAO-A, 7-chloro-4-(1H-imidazol-1-yl)quinoline serves as a validated starting point for developing MAO-B-preferring tool compounds or leads for Parkinson's disease research [1]. This selectivity profile differentiates it from non-selective quinoline-derived MAO inhibitors and justifies its procurement for neuroscience-focused medicinal chemistry programs requiring isoform discrimination.

Quote Request

Request a Quote for 7-chloro-4-(1H-imidazol-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.